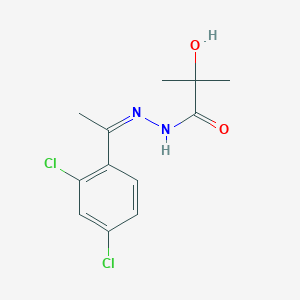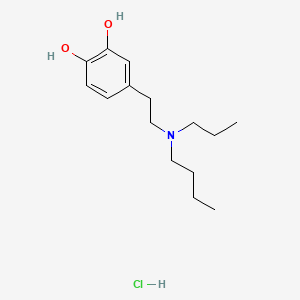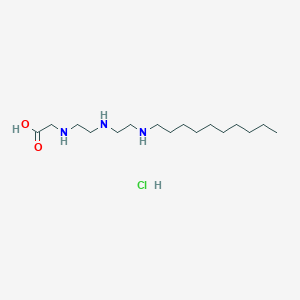
Aspirin potassium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aspirin potassium, also known as potassium acetylsalicylate, is a derivative of acetylsalicylic acid (commonly known as aspirin). It is a nonsteroidal anti-inflammatory drug (NSAID) used to reduce pain, fever, and inflammation. This compound combines the properties of aspirin with the added benefits of potassium, which can help in maintaining electrolyte balance in the body.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of aspirin potassium typically involves the reaction of acetylsalicylic acid with potassium hydroxide. The reaction can be represented as follows:
C9H8O4+KOH→C9H7KO4+H2O
Starting Materials: Acetylsalicylic acid and potassium hydroxide.
Reaction Conditions: The reaction is usually carried out in an aqueous medium at room temperature. The mixture is stirred until the acetylsalicylic acid is completely dissolved and reacts with potassium hydroxide to form potassium acetylsalicylate and water.
Purification: The product is then purified by recrystallization from an appropriate solvent, such as ethanol or water.
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The process includes:
Bulk Mixing: Large quantities of acetylsalicylic acid and potassium hydroxide are mixed in industrial reactors.
Controlled Reaction: The reaction conditions are carefully controlled to ensure complete conversion of the reactants to the desired product.
Purification and Drying: The product is purified through filtration and drying processes to obtain pure this compound.
化学反応の分析
Types of Reactions
Aspirin potassium undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form salicylic acid and potassium acetate.
Esterification: It can react with alcohols to form esters.
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Water or dilute acids can be used to hydrolyze this compound.
Esterification: Alcohols and acid catalysts (such as sulfuric acid) are used for esterification reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride can be used.
Major Products Formed
Hydrolysis: Salicylic acid and potassium acetate.
Esterification: Various esters of salicylic acid.
Oxidation: Oxidized derivatives of salicylic acid.
科学的研究の応用
Aspirin potassium has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: this compound is studied for its effects on cellular processes and its potential as an anti-inflammatory agent.
Medicine: It is used in research related to pain management, cardiovascular diseases, and anti-inflammatory treatments.
Industry: this compound is used in the formulation of pharmaceuticals and as an additive in certain industrial processes.
作用機序
Aspirin potassium exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation, pain, and fever. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating pain, reducing inflammation, and lowering fever.
Molecular Targets and Pathways
Cyclooxygenase (COX) Enzymes: this compound irreversibly inhibits COX-1 and COX-2 enzymes.
Prostaglandin Pathway: The inhibition of COX enzymes leads to a decrease in prostaglandin synthesis, which in turn reduces inflammation and pain.
類似化合物との比較
Aspirin potassium can be compared with other similar compounds such as:
Aspirin (Acetylsalicylic Acid): While both compounds have similar anti-inflammatory and analgesic properties, this compound has the added benefit of providing potassium, which can help in maintaining electrolyte balance.
Sodium Salicylate: Similar to this compound, sodium salicylate is a salt of salicylic acid. it does not have the acetyl group that is present in this compound, which makes it less effective as an anti-inflammatory agent.
Ibuprofen: Another NSAID, ibuprofen, has similar pain-relieving and anti-inflammatory properties but works through reversible inhibition of COX enzymes, unlike the irreversible inhibition by this compound.
特性
CAS番号 |
25817-25-8 |
|---|---|
分子式 |
C9H7KO4 |
分子量 |
218.25 g/mol |
IUPAC名 |
potassium;2-acetyloxybenzoate |
InChI |
InChI=1S/C9H8O4.K/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;/h2-5H,1H3,(H,11,12);/q;+1/p-1 |
InChIキー |
JTHVJAYASQZXKB-UHFFFAOYSA-M |
正規SMILES |
CC(=O)OC1=CC=CC=C1C(=O)[O-].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















